molecular formula C12H16O2 B1583213 1-(4-Hydroxyphenyl)hexan-1-one CAS No. 2589-72-2

1-(4-Hydroxyphenyl)hexan-1-one

Cat. No. B1583213
CAS RN: 2589-72-2
M. Wt: 192.25 g/mol
InChI Key: YDGNMJZDWLQUTE-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)hexan-1-one is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 .


Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxyphenyl)hexan-1-one consists of a hexanone group attached to a 4-hydroxyphenyl group . The compound has a SMILES string representation of CCCCC(=O)c1ccc(O)cc1 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

1-(4-Hydroxyphenyl)hexan-1-one may serve as a precursor in the synthesis of pharmacologically active molecules. Its phenolic structure is reminiscent of natural bioactive compounds, suggesting potential utility in drug design and development. The compound could be involved in the synthesis of analogs targeting specific receptors or enzymes within the body, contributing to the treatment of diseases .

Materials Science: Advanced Polymer Synthesis

In materials science, 1-(4-Hydroxyphenyl)hexan-1-one could be used to create novel polymers with unique properties. Its ability to undergo various chemical reactions makes it a candidate for producing high-performance materials with applications ranging from aerospace to consumer goods .

Environmental Science: Analytical Standards

This compound might be utilized as an analytical standard or reference material for environmental testing. Its well-defined structure and properties allow for accurate calibration of instruments used to detect and quantify similar organic compounds in environmental samples .

Analytical Chemistry: Chromatography and Spectroscopy

1-(4-Hydroxyphenyl)hexan-1-one can be a valuable compound in analytical chemistry, particularly in chromatography and spectroscopy. It can serve as a standard for method development, helping to establish baselines for the detection of related compounds .

Pharmacology: Drug Metabolism Studies

In pharmacology, researchers could use 1-(4-Hydroxyphenyl)hexan-1-one to study drug metabolism pathways. Its structural similarity to certain drug molecules could help in understanding how drugs are metabolized and modified in the human body .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests potential use in biochemistry for enzyme inhibition studies. By modifying the hydroxyphenyl group, it could be tailored to fit into the active site of specific enzymes, thus serving as an inhibitor to study enzyme function and regulation .

Safety and Hazards

While specific safety and hazard information for 1-(4-Hydroxyphenyl)hexan-1-one is not available, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-(4-hydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNMJZDWLQUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948797
Record name 1-(4-Hydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)hexan-1-one

CAS RN

2589-72-2
Record name 1-(4-Hydroxyphenyl)-1-hexanone
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Record name 2589-72-2
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Record name 1-(4-Hydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxyhexanophenone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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